molecular formula C15H22O3 B095282 Ketopelenolide A CAS No. 17909-92-1

Ketopelenolide A

Cat. No. B095282
CAS RN: 17909-92-1
M. Wt: 250.33 g/mol
InChI Key: KLZWSNKEPLKAOS-KBQMSFDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ketopelenolide A is a natural product isolated from the plant Pelenolides. It is a potent cytotoxic agent that has shown promising results in cancer research. The compound exhibits a unique chemical structure that makes it an attractive candidate for drug development. In

Scientific Research Applications

Stereostructure Elucidation

Ketopelenolides C and D, derivatives of Ketopelenolide A, have been isolated from Artemisia arborescens. Their stereostructure was established using a strategy that combined chemical derivatization, NMR data analysis, molecular modeling, and quantum-mechanical calculations. This methodology is important for elucidating the structure of medium-sized polyfunctionalized compounds like Ketopelenolide A (Fattorusso et al., 2008).

Relation to Other Compounds

The study of Artemisia argentea revealed germacranolides closely related to Ketopelenolide A, indicating a structural relationship within certain compound families derived from Artemisia species. This underscores the significance of Ketopelenolide A in understanding the chemical diversity of Artemisia-derived compounds (El-Emary & Bohlmann, 1980).

Ketopelenolide A in Biological Systems

While there is limited direct research on Ketopelenolide A in biological systems, studies on similar compounds can provide indirect insights. For instance, the study of white-rot fungus-mediated degradation of ketoprofen, a structurally different compound, can offer perspectives on the potential biodegradation pathways of compounds like Ketopelenolide A (Marco-Urrea et al., 2010).

properties

CAS RN

17909-92-1

Product Name

Ketopelenolide A

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(3R,3aS,6Z,10S,11aR)-3,6,10-trimethyl-3,3a,4,5,8,10,11,11a-octahydrocyclodeca[b]furan-2,9-dione

InChI

InChI=1S/C15H22O3/c1-9-4-6-12-11(3)15(17)18-14(12)8-10(2)13(16)7-5-9/h5,10-12,14H,4,6-8H2,1-3H3/b9-5-/t10-,11+,12-,14+/m0/s1

InChI Key

KLZWSNKEPLKAOS-KBQMSFDJSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H](CC/C(=C\CC1=O)/C)[C@H](C(=O)O2)C

SMILES

CC1CC2C(CCC(=CCC1=O)C)C(C(=O)O2)C

Canonical SMILES

CC1CC2C(CCC(=CCC1=O)C)C(C(=O)O2)C

melting_point

114°C

physical_description

Solid

synonyms

ketopelenolid-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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